

L-Menthyl acetate chemical properties and structure

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Compound of Interest

Compound Name: *L-Menthyl acetate*

Cat. No.: *B1212664*

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An In-depth Technical Guide to **L-Menthyl Acetate**: Chemical Properties and Structure

Introduction

L-Menthyl acetate is a naturally occurring monoterpene ester that is a significant contributor to the characteristic aroma and flavor of peppermint oil (*Mentha piperita*), in which it constitutes 3-5% of the volatile oil.[1] Recognized for its fresh, minty, and slightly fruity-rosy odor, it is milder and less pungent than its precursor, L-menthol.[2][3] This compound is widely utilized in the flavor, fragrance, cosmetics, and pharmaceutical industries for its cooling, refreshing properties and pleasant aroma.[4] In pharmaceutical applications, **L-Menthyl acetate** and its derivatives have been explored as penetration enhancers to improve the skin permeation of various drugs. [3] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Properties

The physicochemical properties of **L-Menthyl acetate** are summarized in the table below. These properties are crucial for its application in various industrial and research settings, dictating its behavior in different matrices and its handling and storage requirements.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1][5][6]
Molecular Weight	198.30 g/mol	[1][7]
Appearance	Colorless liquid	[8]
Odor	Fresh, minty, herbaceous	[2][3][5]
Boiling Point	229-230 °C	[1][2][3]
Density	0.92 g/mL at 25 °C	[1][2][3]
Refractive Index	n _{20/D} 1.447	[2][3]
Optical Activity	[α] _{20/D} -73° to -79.42°	[8]
Flash Point	77 °C (171 °F)	[1]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[8]
LogP	4.21	[9]

Chemical Structure

L-Menthyl acetate is the acetate ester of L-menthol. The stereochemistry of the parent alcohol dictates the specific spatial arrangement of the molecule. Its structure features a cyclohexane ring with three chiral centers, leading to the specific stereoisomer known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.

Key Identifiers:

- IUPAC Name: [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl acetate[7]
- Systematic IUPAC Name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate[1]
- CAS Number: 2623-23-6[1]
- FEMA Number: 2668[9]

- InChI Key: XHXUANMFYXWVNG-ADEWGFFLSA-N[1][7]
- SMILES: C[C@@H]1CC--INVALID-LINK--OC(=O)C">C@HC(C)C[1][7]

Caption: 2D structure of (1R,2S,5R)-**L-Menthyl acetate**.

Experimental Protocols

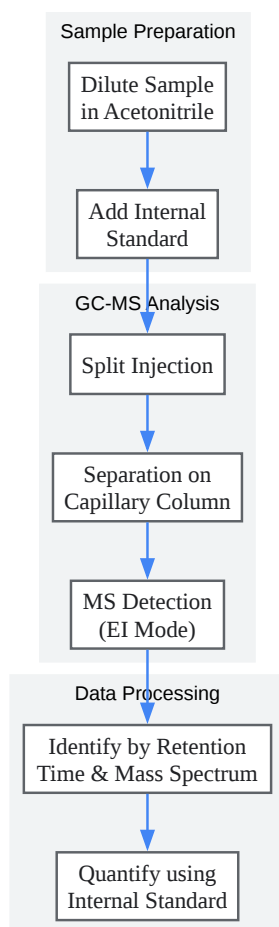
Synthesis of L-Menthyl Acetate

L-Menthyl acetate is typically synthesized via the esterification of L-menthol. The choice of acetylating agent can influence reaction efficiency and conditions. Acetyl chloride and acetic anhydride are common reagents.[10]

Method 1: Esterification using Acetic Anhydride[10][11]

This protocol is a common laboratory method for producing **L-Menthyl acetate**.

- **Reactant Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 8.0 g of L-menthol with 9.0 mL of acetic anhydride.
- **Catalyst Addition:** Carefully add 20 drops of concentrated sulfuric acid (H_2SO_4) to the mixture as a catalyst.
- **Reaction:** Heat the mixture in a warm water bath to 60 °C and maintain reflux for 90 minutes. [11] The reaction progress can be monitored using thin-layer chromatography (TLC).[10][11]
- **Work-up and Quenching:** After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO_3) solution to neutralize the excess acid. Shake the funnel until CO_2 evolution ceases.[10]
- **Extraction:** The organic layer containing the **L-Menthyl acetate** is separated.
- **Purification:** The crude product can be further purified by washing with water, drying over an anhydrous salt (e.g., MgSO_4), and subsequent distillation to yield the pure ester.[12]



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